(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No.: 1208007-67-3
Cat. No.: VC0037179
Molecular Formula: C16H20BrN3O2
Molecular Weight: 366.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208007-67-3 |
|---|---|
| Molecular Formula | C16H20BrN3O2 |
| Molecular Weight | 366.259 |
| IUPAC Name | tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | PZDCXMKEQLOWNP-ZDUSSCGKSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Introduction
Chemical Identity and Structure
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral compound characterized by its complex structure incorporating multiple functional groups. The compound's molecular architecture consists of a pyrrolidine ring linked to a benzimidazole moiety, with a bromo substituent at the 6-position of the benzimidazole ring. The S-configuration at the pyrrolidine's C2 position indicates the specific stereochemistry that is crucial for potential biological activities. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, which is a common strategy in organic synthesis to control reactivity during multi-step reactions.
The compound is identified by several key chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1208007-67-3 |
| Molecular Formula | C16H20BrN3O2 |
| Molecular Weight | 366.25 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
| InChI | InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19) |
| InChIKey | PZDCXMKEQLOWNP-ZDUSSCGKSA-N |
This molecule's structure features several important components that contribute to its chemical behavior and potential biological activity. The benzimidazole core provides a rigid, planar structure with hydrogen bond acceptor and donor properties . The bromine atom at the 6-position of the benzimidazole serves as a potential site for further functionalization through various cross-coupling reactions, making this compound valuable as a synthetic intermediate. The pyrrolidine ring contributes to the compound's three-dimensional structure and offers a site for stereoselective reactions.
Structural Significance
The specific stereochemistry at the C2 position of the pyrrolidine ring is of particular importance, as it can significantly influence the compound's interaction with biological targets . The S-configuration may confer specific binding properties that are essential for potential biological activities. The presence of the tert-butyloxycarbonyl protecting group on the pyrrolidine nitrogen is a strategic feature that allows for controlled reactivity in synthetic applications while enabling its removal under specific conditions to access the free amine.
Physical and Chemical Properties
From a chemical perspective, the compound contains several reactive sites that define its chemical behavior. The bromine substituent at the 6-position of the benzimidazole ring presents an opportunity for various transformations, including cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig procedures. The benzimidazole N-H group can participate in hydrogen bonding, which may influence both its solubility profile and potential interactions with biological targets. The tert-butyloxycarbonyl protecting group is susceptible to acidic conditions, allowing for its selective removal to access the free pyrrolidine nitrogen.
Biological Activity and Applications
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific configuration at the pyrrolidine C2 position may influence the compound's interaction with biological targets, potentially enhancing selectivity for certain receptors or enzymes. The presence of the bromine substituent at the 6-position provides opportunities for further functionalization, which could be utilized to optimize biological activity or improve pharmacokinetic properties.
Research Applications
In the field of medicinal chemistry, (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate may serve as a valuable intermediate or scaffold for the development of more complex bioactive molecules. The compound's chiral center and functional group diversity make it potentially useful for structure-activity relationship studies, where systematic modifications can be made to identify optimal substitution patterns for specific therapeutic targets.
Future Research Directions
The compound (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate presents several opportunities for future research across multiple disciplines. Given its structural features and the limited published data on its specific activities, several research avenues warrant exploration.
In medicinal chemistry, the compound could serve as a starting point for the development of focused libraries targeting specific biological pathways. The bromine substituent provides a valuable synthetic handle for diversification through various coupling reactions, enabling the systematic exploration of structure-activity relationships. Additionally, removal of the tert-butyloxycarbonyl protecting group would allow for further functionalization of the pyrrolidine nitrogen, potentially enhancing binding interactions with biological targets.
Studies investigating the compound's specific biological activities could provide valuable insights into its potential therapeutic applications. Evaluation against various disease models, including antimicrobial, antiviral, or anticancer screening assays, would help to identify promising directions for further development. Computational studies, including molecular docking and dynamics simulations, could provide theoretical foundations for understanding the compound's interactions with specific biological targets.
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